

Optimizing AGI-14100 dosage in mouse models

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Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15137018

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Technical Support Center: AGI-14100

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, **AGI-14100**, in mouse models. As **AGI-14100** was a developmental precursor to Ivosidenib (AG-120), publicly available in vivo data is limited. This guide leverages data from its well-characterized successor, AG-120, to provide starting points for experimental design, alongside specific considerations for **AGI-14100**.

Frequently Asked Questions (FAQs)

Q1: What is **AGI-14100** and what is its mechanism of action?

AGI-14100 is a potent, selective, and orally available small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 enzymes with mutations at the R132 residue, which are found in various cancers. These mutations confer a neomorphic (new) function, causing the enzyme to convert α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis.[3] **AGI-14100** inhibits this mutant enzyme, leading to a reduction in 2-HG levels.[3]

Q2: What is the relationship between **AGI-14100** and AG-120 (Ivosidenib)?

AGI-14100 was a lead compound in the development of a clinical mIDH1 inhibitor.[4][5] During preclinical evaluation, **AGI-14100** was found to be a potential inducer of the cytochrome P450 enzyme CYP3A4.[4][5] To mitigate this liability, further medicinal chemistry optimization was

performed, leading to the development of AG-120 (Ivosidenib), which has a reduced potential for CYP induction and is an FDA-approved drug.[4][5]

Q3: Is there a recommended dosage for **AGI-14100** in mouse models?

There is a lack of publicly available, specific dosage information for **AGI-14100** in mouse models. One study notes its efficacy in a primary human AML xenograft model but does not specify the dose.[2] However, data from its successor, AG-120, can provide a valuable starting point for dose-range finding studies. For AG-120, doses of 50 mg/kg and 150 mg/kg administered by oral gavage have been shown to be effective in reducing tumor 2-HG levels in an HT1080 xenograft mouse model.[4][5][6][7] Another study in an orthotopic glioma model used AG-120 at 150 mg/kg twice daily (BID).[8] Researchers should perform their own dose-finding studies for **AGI-14100**, starting with doses in this range.

Q4: How should I formulate **AGI-14100** for oral administration in mice?

While specific formulation details for **AGI-14100** are not published, standard vehicles for oral gavage of small molecules can be used. A common formulation for the related compound AG-120 involves creating a suspension in a vehicle appropriate for animal studies. A general-purpose vehicle that can be tested is a solution of 0.5% methylcellulose in sterile water. It is critical to ensure the compound is uniformly suspended before each administration.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Variable or suboptimal tumor 2-HG reduction.	1. Inadequate Dose: The dose of AGI-14100 may be too low. 2. Poor Formulation/Administration: Non-uniform suspension or incorrect gavage technique. 3. Pharmacokinetic Issues: Rapid metabolism or clearance.	1. Conduct a Dose-Response Study: Test a range of doses (e.g., 25, 50, 100, 150 mg/kg) to determine the optimal dose for 2-HG reduction in your model. 2. Optimize Formulation: Ensure the compound is micronized and well-suspended. Use a fresh preparation for each dosing session. Verify gavage technique to ensure full dose delivery to the stomach. 3. Assess Dosing Frequency: Consider twice-daily (BID) dosing to maintain compound exposure, as was done with AG-120 in some models. [8]
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy).	1. Dose is too high: The administered dose may exceed the Maximum Tolerated Dose (MTD). 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects.	1. Determine the MTD: Conduct a dose escalation study in a small cohort of non-tumor-bearing mice to identify the MTD. Monitor for clinical signs of toxicity and body weight changes. 2. Vehicle Control Group: Always include a group of animals that receives the vehicle only to rule out any vehicle-related toxicity.
Inconsistent results when co-administering with other drugs.	CYP3A4 Induction: AGI-14100 is a potential inducer of CYP3A4. [4] [5] This can increase the metabolism of co-administered drugs that are	1. Review Drug Metabolism: Check if the co-administered drug is a known substrate of CYP3A4. 2. Stagger Dosing: If possible, consider staggering

	substrates of this enzyme, reducing their efficacy.	the administration of AGI-14100 and the other agent. 3. Consider an Alternative: If significant drug-drug interaction is suspected, using AG-120, which was designed to have lower CYP induction potential, may be a better alternative.[4][5]
Difficulty establishing a tumor model.	Cell Line Viability/Engraftment: The tumor cell line may have poor viability or engraftment rates.	Optimize Xenograft Protocol: Ensure tumor cells are in the logarithmic growth phase at the time of implantation. Determine the optimal number of cells for successful engraftment. Consider using immunodeficient mouse strains like NOD/SCID or NSG for AML models.[9]

Quantitative Data Summary

As specific in vivo pharmacokinetic and efficacy data for **AGI-14100** is scarce, the following tables summarize the available in vitro data for **AGI-14100** and the in vivo data for its successor, AG-120, which can serve as a reference.

Table 1: **AGI-14100** In Vitro Potency

Assay Type	Cell Line / Enzyme	IC ₅₀	Reference
Enzymatic Inhibition	mIDH1	6 nM	[1]
Cellular Proliferation	HT-1080 (IDH1 R132C)	0.76 nM	[2]
Cellular Proliferation	U87-MG (IDH1 R132H)	0.74 nM	[2]
Cellular Proliferation	TF1 (IDH1 R132H)	1.75 nM	[2]

Table 2: AG-120 (Ivosidenib) In Vivo Efficacy in HT1080 Xenograft Mouse Model

Dose (Oral Gavage)	Maximum Tumor 2-HG Inhibition	Time to Max Inhibition	Reference
50 mg/kg	92.0%	~12 hours	[4][5][6]
150 mg/kg	95.2%	~12 hours	[4][5][6]

Experimental Protocols

Protocol 1: Establishing an AML Xenograft Model

This protocol is a general guideline for establishing a cell line-derived xenograft (CDX) model for Acute Myeloid Leukemia (AML), a common application for mIDH1 inhibitors.

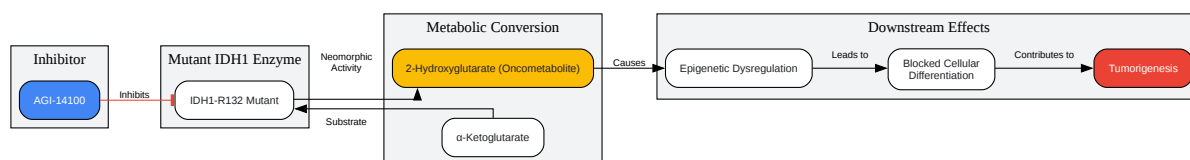
- **Cell Culture:** Culture human AML cells with an IDH1 mutation (e.g., TF-1 R132H) in appropriate media, ensuring they are in the exponential growth phase.
- **Animal Model:** Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, aged 6-8 weeks.
- **Cell Preparation:** Harvest cells, wash with sterile, serum-free media or PBS, and resuspend at the desired concentration (e.g., 5×10^6 cells per 200 μ L). Maintain cells on ice.
- **Injection:** Inject the cell suspension intravenously (i.v.) via the tail vein.

- **Monitoring:** Monitor mice for signs of disease progression, such as weight loss, hind-limb paralysis, or ruffled fur. Engraftment can be confirmed by flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.

Protocol 2: Oral Gavage Administration of Test Compound

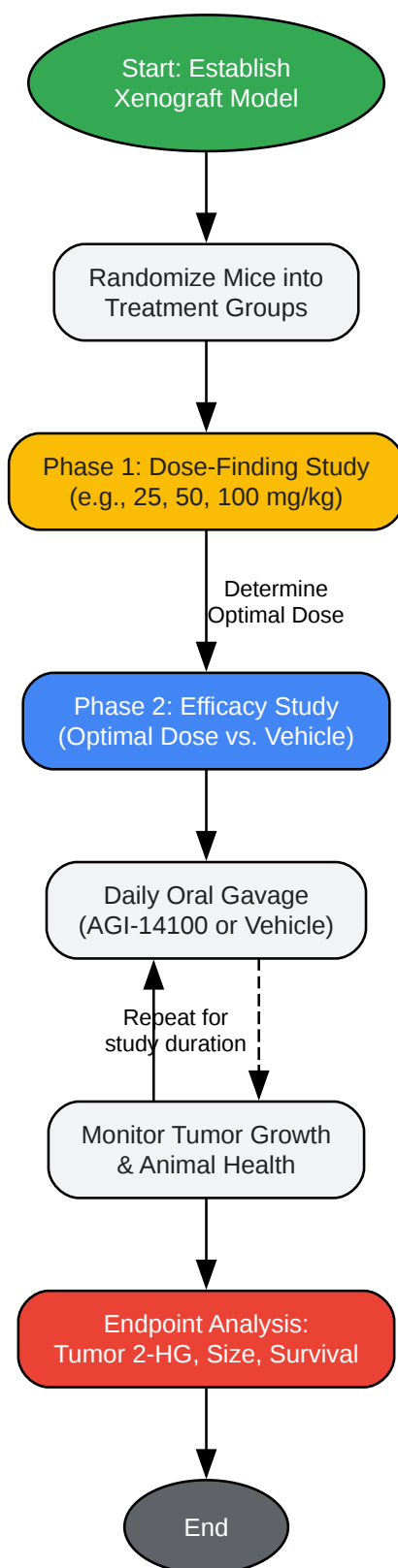
- **Formulation Preparation:** Prepare a suspension of **AGI-14100** in the chosen vehicle (e.g., 0.5% methylcellulose in sterile water) at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before drawing each dose.
- **Dosing:** Administer the formulation to mice via oral gavage using a proper-sized, ball-tipped feeding needle. The typical volume for a mouse is 10 mL/kg.
- **Controls:** Always include a vehicle control group that receives the formulation without the active compound.
- **Schedule:** Dosing can be once daily (QD) or twice daily (BID), depending on the experimental design determined from dose-finding studies.

Visualizations



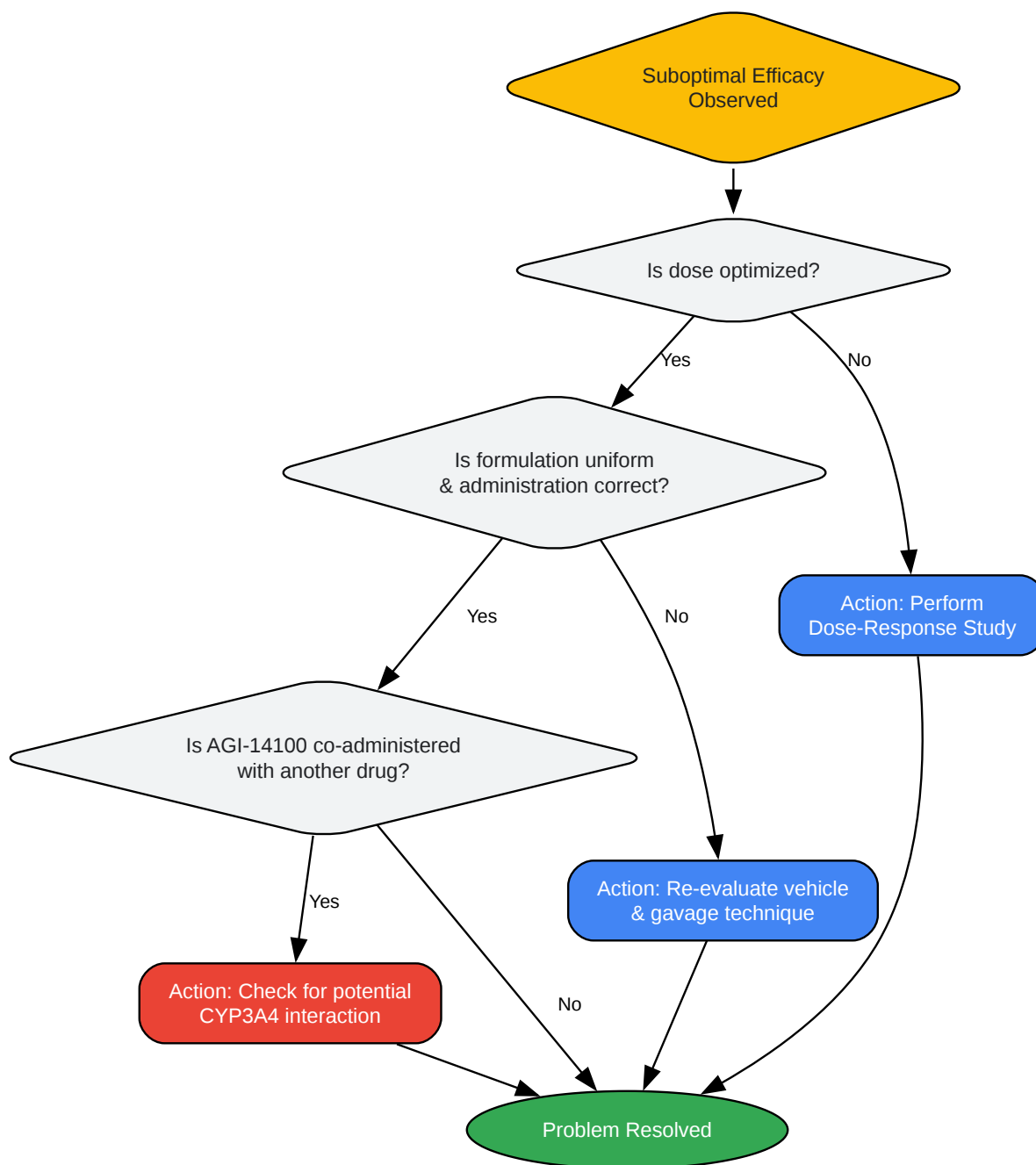
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Caption: Mechanism of action of **AGI-14100** on the mutant IDH1 pathway.



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Caption: Recommended workflow for in vivo studies using **AGI-14100**.



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